1-Stearoyl-sn-glycero-3-phosphocholine 1-Stearoyl-sn-glycero-3-phosphocholine 1-stearoyl-sn-glycero-3-phosphocholine is a lysophosphatidylcholine 18:0 in which the acyl substituent is located at position 1 and is specified as stearoyl. It has a role as a mouse metabolite and an apoptosis inducer. It is a 1-O-acyl-sn-glycero-3-phosphocholine and a lysophosphatidylcholine 18:0. It is functionally related to an octadecanoic acid.
1-Octadecanoyl-sn-glycero-3-phosphocholine is a natural product found in Homo sapiens, Lysiphlebia japonica, and other organisms with data available.
PC(18:0/0:0) is a metabolite found in or produced by Saccharomyces cerevisiae.
Brand Name: Vulcanchem
CAS No.: 19420-57-6
VCID: VC21183786
InChI: InChI=1S/C26H54NO7P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-26(29)32-23-25(28)24-34-35(30,31)33-22-21-27(2,3)4/h25,28H,5-24H2,1-4H3/t25-/m1/s1
SMILES: CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)O
Molecular Formula: C26H54NO7P
Molecular Weight: 523.7 g/mol

1-Stearoyl-sn-glycero-3-phosphocholine

CAS No.: 19420-57-6

Cat. No.: VC21183786

Molecular Formula: C26H54NO7P

Molecular Weight: 523.7 g/mol

* For research use only. Not for human or veterinary use.

1-Stearoyl-sn-glycero-3-phosphocholine - 19420-57-6

Specification

Description 1-stearoyl-sn-glycero-3-phosphocholine is a lysophosphatidylcholine 18:0 in which the acyl substituent is located at position 1 and is specified as stearoyl. It has a role as a mouse metabolite and an apoptosis inducer. It is a 1-O-acyl-sn-glycero-3-phosphocholine and a lysophosphatidylcholine 18:0. It is functionally related to an octadecanoic acid.
1-Octadecanoyl-sn-glycero-3-phosphocholine is a natural product found in Homo sapiens, Lysiphlebia japonica, and other organisms with data available.
PC(18:0/0:0) is a metabolite found in or produced by Saccharomyces cerevisiae.
CAS No. 19420-57-6
Molecular Formula C26H54NO7P
Molecular Weight 523.7 g/mol
IUPAC Name [(2R)-2-hydroxy-3-octadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate
Standard InChI InChI=1S/C26H54NO7P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-26(29)32-23-25(28)24-34-35(30,31)33-22-21-27(2,3)4/h25,28H,5-24H2,1-4H3/t25-/m1/s1
Standard InChI Key IHNKQIMGVNPMTC-RUZDIDTESA-N
Isomeric SMILES CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)O
SMILES CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)O
Canonical SMILES CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)O
Appearance Assay:≥98%A crystalline solid

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